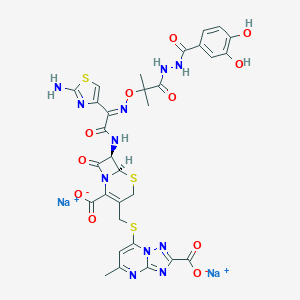
Sankei
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sankei is a plant extract that has been used in traditional Chinese medicine for centuries. It is derived from the root of the plant Panax notoginseng, which is also known as Sanqi or Tianqi. Sankei has gained attention in recent years due to its potential therapeutic properties and its use in scientific research.
作用机制
The active compounds in Sankei are believed to exert their effects through various mechanisms. One of the main mechanisms is through the modulation of signaling pathways involved in inflammation and oxidative stress. Sankei has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress in cells. It may also exert its effects through the activation of certain receptors in the body.
生化和生理效应
Sankei has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death in various cell types. Sankei has also been shown to improve cognitive function, enhance physical performance, and protect against cardiovascular disease.
实验室实验的优点和局限性
Sankei has several advantages for use in lab experiments. It is a natural product that is readily available and has been used in traditional medicine for centuries. It is also relatively safe and has low toxicity. However, there are some limitations to its use. Sankei is a complex mixture of compounds, which can make it difficult to standardize and control for in experiments. It can also be difficult to determine the optimal dosage and duration of treatment.
未来方向
There are several future directions for research on Sankei. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Sankei has been shown to have neuroprotective effects and may be able to slow or prevent the progression of these diseases. Another area of interest is its potential use in sports performance. Sankei has been shown to enhance physical performance and may be able to improve endurance and muscle strength. Finally, further research is needed to determine the optimal dosage and duration of treatment for Sankei, as well as its potential side effects and interactions with other drugs.
Conclusion:
In conclusion, Sankei is a plant extract that has gained attention in recent years due to its potential therapeutic properties. It has been investigated for its anti-inflammatory, anti-cancer, neuroprotective, and cardiovascular effects. Sankei has also been studied for its ability to improve cognitive function and enhance physical performance. While there are some limitations to its use in lab experiments, Sankei has several advantages and holds promise for future research in a variety of fields.
合成方法
Sankei is extracted from the root of the Panax notoginseng plant. The extraction method involves grinding the root into a fine powder and then extracting the active compounds using solvents such as ethanol or water. The extract is then concentrated and purified to obtain a standardized product.
科学研究应用
Sankei has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been investigated for its anti-inflammatory, anti-cancer, neuroprotective, and cardiovascular effects. Sankei has also been studied for its ability to improve cognitive function and enhance physical performance.
属性
CAS 编号 |
115761-49-4 |
|---|---|
产品名称 |
Sankei |
分子式 |
C31H27N11Na2O11S3 |
分子量 |
871.8 g/mol |
IUPAC 名称 |
disodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[(2-carboxylato-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C31H29N11O11S3.2Na/c1-11-6-17(42-30(33-11)36-21(39-42)27(50)51)54-8-13-9-55-25-19(24(47)41(25)20(13)26(48)49)35-23(46)18(14-10-56-29(32)34-14)40-53-31(2,3)28(52)38-37-22(45)12-4-5-15(43)16(44)7-12;;/h4-7,10,19,25,43-44H,8-9H2,1-3H3,(H2,32,34)(H,35,46)(H,37,45)(H,38,52)(H,48,49)(H,50,51);;/q;2*+1/p-2/b40-18+;;/t19-,25-;;/m1../s1 |
InChI 键 |
JSKZWIGBDHYSGI-UCSXVCBISA-L |
手性 SMILES |
CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4[C@@H]([C@@H](C4=O)NC(=O)/C(=N/OC(C)(C)C(=O)NNC(=O)C5=CC(=C(C=C5)O)O)/C6=CSC(=N6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES |
CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4C(C(C4=O)NC(=O)C(=NOC(C)(C)C(=O)NNC(=O)C5=CC(=C(C=C5)O)O)C6=CSC(=N6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
规范 SMILES |
CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4C(C(C4=O)NC(=O)C(=NOC(C)(C)C(=O)NNC(=O)C5=CC(=C(C=C5)O)O)C6=CSC(=N6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
同义词 |
7-(((-7-(2-(2-amino-4-thiazolyl)-2-((1-(3-(3,4-dihydroxybenzoyl)carbazoyl)-1-methylethoxy)imino)acetamido)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)thio-5-methyl)-(1,2,4)triazolo(1,5-1)pyrimidine-2-carboxylic acid Ro 09-1227 Ro-09-1227 sankei SR 1024 SR-1024 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B46964.png)


![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime](/img/structure/B46970.png)

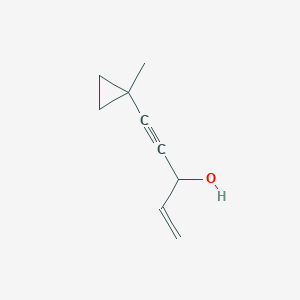
![1-Bromo-4-[5-(4-bromophenoxy)pentoxy]benzene](/img/structure/B46976.png)
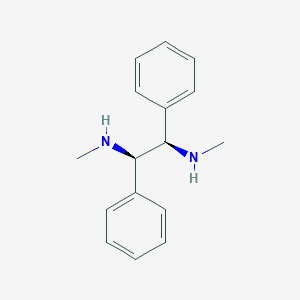
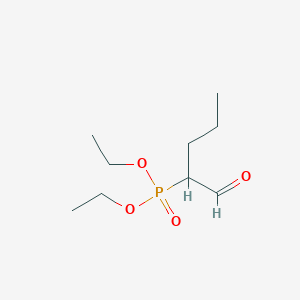
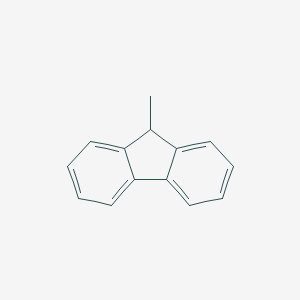
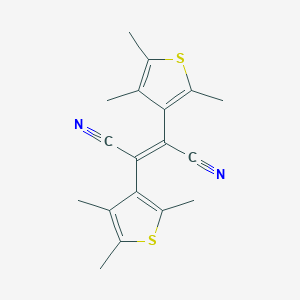
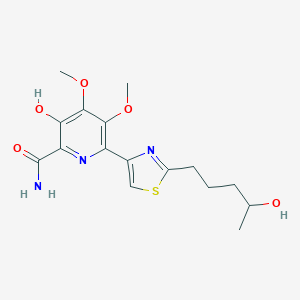

![1-Isocyanato-3-oxabicyclo[3.1.1]heptan-2-one](/img/structure/B46994.png)